molecular formula C6H7NO2 B093175 3-hydroxy-2-methyl-4(1H)-pyridinone CAS No. 17184-19-9

3-hydroxy-2-methyl-4(1H)-pyridinone

Cat. No. B093175
CAS RN: 17184-19-9
M. Wt: 125.13 g/mol
InChI Key: UVOPIJQQMRLUAD-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-4(1H)-pyridinone is a compound with potential applications in iron chelation therapy, particularly for conditions such as thalassemia where iron overload is a concern. The compound and its derivatives have been synthesized and evaluated for their physicochemical properties, biological activity, and potential as orally active iron chelators . The introduction of sugar moieties at the N-1 position has been shown to increase the hydrophilic nature of the compound without affecting the geometry of the iron chelating sites . Additionally, the synthesis of lipophilic derivatives of 3-hydroxy-2-methyl-4-pyridinone has been explored to create chelators that form strong complexes with Fe(III) .

Synthesis Analysis

The synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives involves various chemical reactions. For instance, N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones have been synthesized for their potential in iron chelation . The Mannich reaction has been used to prepare 4-substituted 3-hydroxy-2(1H)-pyridinones, which were further reacted to yield trisubstituted pyridinediones . Additionally, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents has led to the formation of various heterocyclic compounds, including 4H-pyrano[3,2-c]pyridines and benzylidenebis derivatives .

Molecular Structure Analysis

The molecular structure of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives has been studied using techniques such as X-ray crystallography. These studies have revealed the importance of hydrogen bonding in the solubility and stability of these compounds . The crystal structures of the ligands and their iron(III) complexes have been presented, providing insights into their chelating properties .

Chemical Reactions Analysis

The chemical reactivity of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives includes their ability to form complexes with iron(III), which is crucial for their role as iron chelators . The reactions with various nucleophiles have also been explored, leading to the synthesis of a wide range of heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physicochemical properties of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives, such as pKa values, stability constants of iron(III) complexes, and distribution coefficients, have been determined and reported. These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents . The lipophilicity of these compounds has been modified to enhance their chelating abilities and pharmacological profiles .

Scientific Research Applications

  • Structural Analysis : Nelson et al. (1988) prepared a series of 3-hydroxy-2-methyl-4(1H)-pyridinones and studied their structure using X-ray diffraction, mass spectrometry, infrared, and proton NMR spectroscopies. This research contributes to understanding the compound's physical and structural properties (Nelson, Karpishin, Rettig, & Orvig, 1988).

  • Metal Complexation : Clevette et al. (1989) investigated the complexation of aluminum with N-substituted 3-hydroxy-4-pyridinones, highlighting its potential in metal ion binding and chelation (Clevette, Nelson, Nordin, Orvig, & Sjoeberg, 1989).

  • Alzheimer's Therapy : Scott et al. (2011) explored N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. Their study focused on the compound's ability to interact with metal ions in neurodegenerative diseases (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, Merkel, Bowen, Page, Green, Storr, Thomas, Allen, Lockman, Patrick, Adam, & Orvig, 2011).

  • Pharmacology and Therapeutics : Various studies have demonstrated the pharmacological potential of 3-hydroxy-2-methyl-4(1H)-pyridinones in different areas. Aytemir et al. (1999) synthesized derivatives of this compound and evaluated their analgesic and anti-inflammatory activities, showing higher effectiveness than traditional drugs (Aytemir, Uzbay, & Erol, 1999).

  • Biochemistry and Molecular Biology : Rangel et al. (2006) conducted spectroscopic and potentiometric studies on oxovanadium(IV) complexes formed by 3-hydroxy-4-pyridinones. This research provides insight into the electronic structure and behavior of these complexes in aqueous solutions, which is valuable for biochemical applications (Rangel, Leite, Amorim, Garribba, Micera, & Lodyga-Chruscinska, 2006).

Safety And Hazards

According to the safety data sheet, 3-hydroxy-2-methyl-4(1H)-pyridinone is harmful if swallowed and toxic to aquatic life . It is advised to avoid release to the environment and to wash skin thoroughly after handling .

Future Directions

3-hydroxy-2-methyl-4(1H)-pyridinone has potential applications in various fields. For instance, it has been used as a chelating agent for the treatment of iron overload and related disorders . Furthermore, it has been suggested that this compound could be a candidate for narrow band gap semiconductors .

properties

IUPAC Name

3-hydroxy-2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,9H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOPIJQQMRLUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878905
Record name 4-Pyridinone,3-OH-2-Me
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2-methyl-4(1H)-pyridinone

CAS RN

17184-19-9
Record name 17184-19-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

4.2 g (14.5 mmol) of 2-methyl-3-benzyloxypyridine-4(1H)-one of glycerol is put into the mixture of 54 mL ethanol—6 mL H2O, and 0.11 g of Pd/C at 10% is added. The reaction medium is subjected to catalytic hydrogenolysis under agitation at room temperature for 24 hours. At the end of this hydrogenolysis, the reaction medium is filtered. The filtered Pd/C is washed with EtOH; then the filtrate is evaporated under reduced pressure. The solid residue is re-crystallized in a MeOH-ethyl acetate mixture to obtain 2.05 g (10.3 mmol) of 2-methyl-3-hydroxypyridine-4(1H)-one of glycerol, which is pure at chromatographic and NMR analyses. Yield: 71%.
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0.11 g
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Synthesis routes and methods II

Procedure details

1.00 g (2.68 mmol) of 2-methyl-3-benzyloxypyridine-4(1H)-one of dimethylene xylitol compound is put into a mixture of 10 mL ethanol—2 mL H2O; then 0.08 g of Pd/C at 10% is added, and the pH of the solution is adjusted to pH=1 with a solution of concentrated HCl. The reaction medium is then subjected to catalytic hydrogenolysis under agitation at room temperature for 4 hours. At the end of this hydrogenolysis, the reaction medium is filtered. Then, 25 mL of water is added to the residue, and the solution is neutralized by addition of an aqueous solution of soda. The reaction medium is extracted with 2×20 mL of dichloromethane; the organic phases are collected, dried on sodium sulphate, filtered, and evaporated under reduced pressure; 509 mg (1.80 mmol) of 2-methyl-3-hydroxypyridine-4(1H)-one of dimethylene xylitol is isolated, which is pure at chromatographic and NMR analyses. Yield: 67%.
[Compound]
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dimethylene xylitol
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dimethylene xylitol
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10 mL
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0.08 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 500-mL high-pressure reaction vessel equipped with a magnetic stir bar and a thermometer was charged with maltol (20 g, 0.16 mol), ethanol (40 mL) and ammonium hydroxide solution (28.0-30.0%, 35 mL, 0.52 mol). The reaction vessel was sealed and heated at 66° C. for 2.5 h. HPLC analysis (HPLC Method 1, Example 24) indicated that only 26% of product (peak percent area) was formed. Another 30 mL of conc. ammonium hydroxide (28.0-30.0%, 0.45 mol) was added, and the resulting mixture was sealed and heated to 75° C. for overnight. Upon cooling, a solid separated, and it was collected by suction filtration (8.7 g). HPLC analysis of the solid indicated presence of the desired product and maltol in about 4/1 ratio. The solid was slurried in methanol (30 mL), and the resulting mixture was stirred. The solid 3-hydroxy-2-methyl-1H-pyridin-4-one was collected by suction filtration (4.8 g, 24% yield, HPLC purity (peak percent area): 99.7% at λ=280 nm). 1H NMR (DMSO-d6) δ ppm: 11.6 (br s, 1H), 7.40 (d, J=6.8 Hz, 1H), 6.09 (d, J=6.8 Hz, 1H), 2.17 (s, 3H).
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20 g
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35 mL
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40 mL
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product
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30 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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